

# Application Notes and Protocols for Organocatalysis using Prolinamides Derived from 2-Aminocyclohexanols

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## Compound of Interest

Compound Name: 2-Aminocyclohexanol

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These application notes provide a comprehensive overview and detailed protocols for the use of prolinamide organocatalysts derived from **2-aminocyclohexanols** in asymmetric synthesis. These catalysts have demonstrated exceptional performance, particularly in asymmetric aldol and Michael addition reactions, offering high stereoselectivity and yields. Their bifunctional nature, possessing both a hydrogen-bond donor (amide N-H and hydroxyl group) and a nucleophilic secondary amine (proline moiety), is key to their catalytic efficacy.

## Applications

Prolinamide catalysts derived from **2-aminocyclohexanols** are highly effective for a range of asymmetric transformations crucial in the synthesis of chiral molecules and pharmaceutical intermediates.

- **Asymmetric Aldol Reactions:** These catalysts promote the direct aldol reaction between ketones and aldehydes, yielding chiral  $\beta$ -hydroxy ketones with excellent diastereoselectivity and enantioselectivity.<sup>[1][2][3]</sup> The dual hydrogen bonding activation of the aldehyde by the catalyst is a key feature of the proposed mechanism.<sup>[2][3]</sup>
- **Asymmetric Michael Additions:** The catalysts are also proficient in catalyzing the conjugate addition of ketones or aldehydes to nitroalkenes, producing synthetically valuable  $\gamma$ -nitro

ketones with high stereocontrol.

## Data Presentation

The following tables summarize the performance of representative prolinamide catalysts derived from **2-aminocyclohexanols** in asymmetric aldol and Michael addition reactions.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with various Aldehydes

Entry	Aldehyde	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)	dr (anti:syn)	ee (%)
1	Benzaldehyde	10	CH <sub>2</sub> Cl <sub>2</sub>	24	95	97:3	96 (anti)
2	4-Nitrobenzaldehyde	10	CH <sub>2</sub> Cl <sub>2</sub>	24	99	>99:1	99 (anti)
3	4-Methoxybenzaldehyde	10	CH <sub>2</sub> Cl <sub>2</sub>	48	92	95:5	94 (anti)
4	2-Naphthaldehyde	10	CH <sub>2</sub> Cl <sub>2</sub>	36	94	96:4	95 (anti)
5	Cinnamaldehyde	10	CH <sub>2</sub> Cl <sub>2</sub>	48	88	94:6	92 (anti)

Table 2: Asymmetric Michael Addition of Cyclohexanone to  $\beta$ -Nitrostyrenes

Entry	$\beta$ -Nitrostyrene	Catalyst Loading (mol%)	Solvent	Time (h)	Yield (%)	dr (syn:anti)	ee (%)
1	trans- $\beta$ -Nitrostyrene	15	Toluene	72	85	90:10	92 (syn)
2	4-Chloro-trans- $\beta$ -nitrostyrene	15	Toluene	72	88	92:8	94 (syn)
3	4-Methyl-trans- $\beta$ -nitrostyrene	15	Toluene	96	82	88:12	90 (syn)
4	2-Nitro-trans- $\beta$ -nitrostyrene	15	Toluene	96	75	85:15	88 (syn)

## Experimental Protocols

### Protocol 1: Synthesis of Prolinamides from (1R,2R)-2-Aminocyclohexanol

This protocol describes the synthesis of a representative prolinamide catalyst from L-proline and (1R,2R)-2-aminocyclohexanol.

Materials:

- N-Boc-L-proline
- (1R,2R)-2-Aminocyclohexanol
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Coupling Reaction: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
- Add a solution of (1R,2R)-**2-aminocyclohexanol** (1.0 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc protected prolinamide.
- De-protection: Dissolve the purified N-Boc protected prolinamide in DCM and add TFA (5-10 eq) at 0 °C.
- Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

- Final Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the final prolinamide catalyst.

## Protocol 2: Asymmetric Aldol Reaction

This protocol provides a general procedure for the asymmetric aldol reaction catalyzed by a prolinamide derived from **2-aminocyclohexanol**.

Materials:

- Aldehyde (e.g., benzaldehyde)
- Ketone (e.g., cyclohexanone)
- Prolinamide catalyst
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- To a stirred solution of the prolinamide catalyst (10 mol%) in anhydrous CH<sub>2</sub>Cl<sub>2</sub>, add the aldehyde (1.0 eq).
- Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

- Add the ketone (2.0-5.0 eq) to the reaction mixture.
- Stir the reaction at this temperature for the specified time (e.g., 24-48 hours), monitoring the progress by TLC.
- Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification and Analysis: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to obtain the desired  $\beta$ -hydroxy ketone.
- Determine the diastereomeric ratio (dr) by  $^1\text{H}$  NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

## Protocol 3: Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene.

Materials:

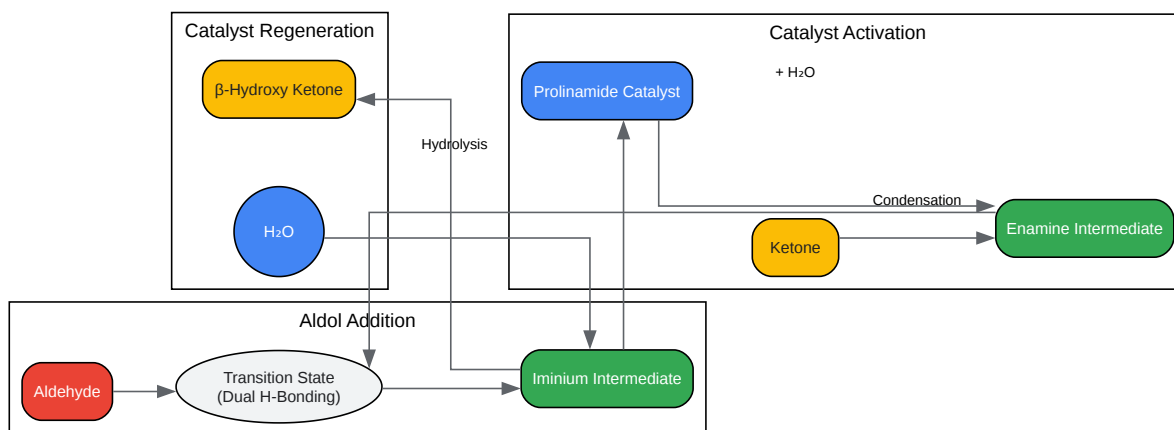
- Nitroalkene (e.g., trans- $\beta$ -nitrostyrene)
- Ketone (e.g., cyclohexanone)
- Prolinamide catalyst
- Toluene, anhydrous
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

- Silica gel for column chromatography

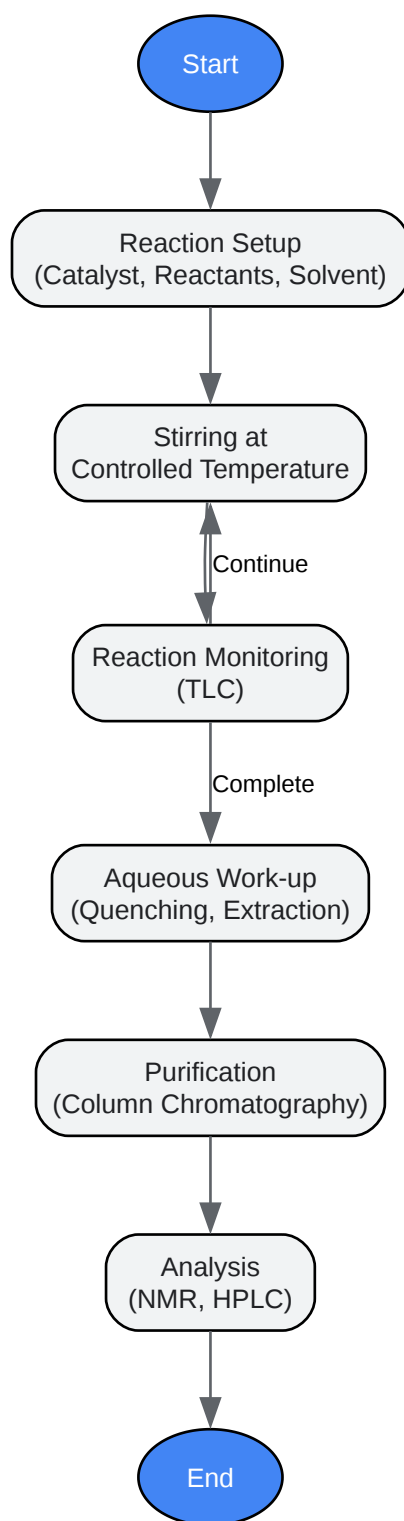
#### Procedure:

- In a reaction vessel, dissolve the prolinamide catalyst (15 mol%) in anhydrous toluene.
- Add the nitroalkene (1.0 eq) to the solution.
- Add the ketone (3.0 eq) to the mixture.
- Stir the reaction at room temperature for the required duration (e.g., 72-96 hours), monitoring by TLC.
- Work-up: After the reaction is complete, quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
- Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
- Purification and Analysis: Filter the solution and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the  $\gamma$ -nitro ketone.
- Determine the diastereomeric ratio and enantiomeric excess of the product by  $^1\text{H}$  NMR and chiral HPLC, respectively.

## Visualizations







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